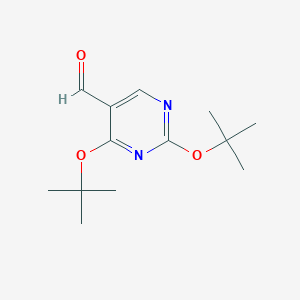

2,4-Di-tert-butoxypyrimidine-5-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-12(2,3)17-10-9(8-16)7-14-11(15-10)18-13(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLJWKLUNNXCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC(=NC=C1C=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis and Properties of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde, a key heterocyclic intermediate in the development of advanced pharmaceutical agents and complex organic molecules. The document delineates a robust and logical synthetic pathway, starting from readily available precursors, and discusses the critical reaction mechanisms that govern its formation. Furthermore, it presents a detailed analysis of the compound's physicochemical and spectroscopic properties, offering valuable insights for its application in synthetic chemistry. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, providing both theoretical grounding and practical methodologies for the utilization of this versatile building block.

Introduction and Strategic Importance

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including antiviral, anticancer, and neuroprotective drugs.[1][2] The strategic functionalization of the pyrimidine ring allows for the precise modulation of a molecule's biological activity. The 5-carbaldehyde group, in particular, serves as a versatile chemical handle for a wide array of subsequent transformations, such as reductive aminations, Wittig reactions, and condensations, making pyrimidine-5-carbaldehydes highly valuable synthons.

2,4-Di-tert-butoxypyrimidine-5-carbaldehyde (CAS No: 172949-72-3[3]) distinguishes itself through the presence of two bulky tert-butoxy groups at the C2 and C4 positions. These groups serve a dual purpose: they act as protecting groups that can be removed under acidic conditions to reveal the corresponding dihydroxy pyrimidine (a uracil derivative), and their steric bulk can direct the regioselectivity of subsequent reactions at other positions on the ring. This unique combination of features makes it a highly strategic intermediate for constructing complex, polysubstituted pyrimidine-based drug candidates.

Synthesis of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde

The most logical and efficient synthesis of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde is a two-stage process. The first stage involves the creation of a key precursor, 2,4-dichloropyrimidine-5-carbaldehyde, which is then subjected to a nucleophilic aromatic substitution (SNAr) reaction to introduce the tert-butoxy groups.

Stage 1: Synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde

The precursor, 2,4-dichloropyrimidine-5-carbaldehyde, is a well-established intermediate that can be synthesized via the Vilsmeier-Haack reaction from uracil or its derivatives.[4] This reaction simultaneously introduces the formyl group at the 5-position and chlorinates the hydroxyl groups at the 2- and 4-positions.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Starting Material: Uracil is an inexpensive and readily available starting material.

-

Vilsmeier-Haack Reagent: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a powerful formylating and chlorinating agent. POCl₃ acts as both a dehydrating agent and a source of chloride ions.

-

Reaction Conditions: The reaction is typically performed at elevated temperatures (reflux) to ensure complete conversion. An aqueous workup is necessary to quench the reactive phosphorus byproducts.

Experimental Protocol (Adapted from literature[4]):

-

In a flask equipped with a reflux condenser and a dropping funnel, carefully add phosphorus oxychloride (POCl₃, 4.0 equiv.) to N,N-dimethylformamide (DMF, 1.5 equiv.) at 0 °C with stirring.

-

Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Add uracil (1.0 equiv.) portion-wise to the solution, ensuring the temperature does not rise excessively.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 100-110 °C) for 3-5 hours. Monitor the reaction progress by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

-

The crude 2,4-dichloropyrimidine-5-carbaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Stage 2: Nucleophilic Aromatic Substitution to Yield 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde

The second stage involves the displacement of the two chloride atoms on the pyrimidine ring with tert-butoxide ions. This is a classic nucleophilic aromatic substitution (SNAr) reaction.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Nucleophile: Potassium tert-butoxide (t-BuOK) is a strong, non-nucleophilic base, but in this context, the tert-butoxide anion acts as the nucleophile. Its steric bulk can influence the reaction rate but is necessary to form the desired product. At least two equivalents are required to substitute both chlorine atoms.

-

Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal for SNAr reactions as it can solvate the potassium cation without interfering with the nucleophile.

-

Temperature: The reaction may require mild heating to proceed at a reasonable rate, due to the steric hindrance of the tert-butoxide nucleophile. However, excessive heat should be avoided to prevent potential side reactions. The C4 position is generally more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent aldehyde group, so the substitution likely occurs there first, followed by substitution at the C2 position.[5][6]

Detailed Experimental Protocol (Inferred from general SNAr procedures[2]):

-

Dissolve 2,4-dichloropyrimidine-5-carbaldehyde (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, prepare a solution of potassium tert-butoxide (2.2 equiv.) in anhydrous THF.

-

Slowly add the potassium tert-butoxide solution to the solution of the dichloropyrimidine at room temperature with vigorous stirring.

-

After the addition is complete, gently heat the reaction mixture to 40-50 °C and stir for 4-8 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material and the intermediate mono-substituted product.

-

Cool the reaction mixture to room temperature and carefully quench it by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde

| Property | Value | Source/Basis |

| CAS Number | 172949-72-3 | [3] |

| Molecular Formula | C₁₃H₂₀N₂O₃ | [3] |

| Molecular Weight | 252.31 g/mol | Calculated |

| Appearance | Likely a white to off-white solid or a viscous oil | Inferred from similar compounds |

| Melting Point | Not reported; expected to be relatively low for a solid | - |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF) | Inferred from structure |

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Notes |

| ¹H NMR | Aldehyde proton (-CHO) | δ 10.0 - 10.5 ppm (s, 1H) | The aldehyde proton on an electron-deficient aromatic ring is highly deshielded. |

| Pyrimidine proton (C6-H) | δ 8.8 - 9.2 ppm (s, 1H) | The single proton on the pyrimidine ring is in an electron-poor environment. | |

| tert-Butyl protons (-C(CH₃)₃) | δ 1.4 - 1.7 ppm (s, 18H) | Two equivalent tert-butoxy groups will give a large singlet. | |

| ¹³C NMR | Aldehyde carbon (-CHO) | δ 185 - 195 ppm | Typical range for an aldehyde carbonyl carbon. |

| Pyrimidine carbons (C2, C4) | δ 160 - 170 ppm | Carbons attached to oxygen are significantly downfield. | |

| Pyrimidine carbon (C6) | δ 155 - 160 ppm | Aromatic CH carbon. | |

| Pyrimidine carbon (C5) | δ 110 - 120 ppm | Carbon bearing the aldehyde group. | |

| tert-Butyl quaternary carbon | δ 80 - 85 ppm | Quaternary carbon of the tert-butoxy group. | |

| tert-Butyl methyl carbons | δ 28 - 30 ppm | Methyl carbons of the tert-butoxy group. | |

| IR Spectroscopy | C=O stretch (aldehyde) | 1680 - 1710 cm⁻¹ | Strong, characteristic absorption for a conjugated aldehyde. |

| C-H stretch (aldehyde) | 2720 - 2820 cm⁻¹ (two weak bands) | Characteristic Fermi doublet for an aldehyde C-H bond. | |

| C-O stretch (tert-butoxy) | 1200 - 1250 cm⁻¹ (strong) | Strong absorption for the C-O bond of the ether linkage. | |

| C=N/C=C stretch (ring) | 1550 - 1620 cm⁻¹ | Aromatic ring stretching vibrations. |

Reactivity and Applications in Synthesis

The primary utility of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde lies in the reactivity of its aldehyde group. This functional group is a gateway to a multitude of chemical transformations, allowing for the introduction of diverse side chains and functional groups at the C5 position.

Key Reactions:

-

Reductive Amination: The aldehyde can be converted into an amine via reaction with a primary or secondary amine, followed by reduction of the resulting imine with a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). This is a powerful method for building libraries of C5-aminomethyl pyrimidines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the extension of the side chain at C5, typically forming alkenes. This is useful for creating vinyl-pyrimidine derivatives.

-

Condensation Reactions: The aldehyde can undergo condensation with various active methylene compounds (e.g., malonates, nitriles) in Knoevenagel-type reactions to form more complex structures.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent) or reduced to a primary alcohol with mild reducing agents (e.g., NaBH₄).

The tert-butoxy groups are stable under basic and neutral conditions but can be readily cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to unmask the 2,4-dihydroxypyrimidine (uracil) core. This deprotection strategy is valuable in the final stages of a synthesis.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde.

Caption: Synthetic pathway for 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde.

Conclusion

2,4-Di-tert-butoxypyrimidine-5-carbaldehyde is a valuable and versatile intermediate in organic synthesis, particularly for applications in medicinal chemistry. Its synthesis, while requiring careful execution, follows logical and well-understood reaction pathways. The presence of a reactive aldehyde handle and acid-labile tert-butoxy groups provides chemists with a powerful tool for the construction of complex molecular architectures. This guide has provided a detailed framework for its preparation and a predictive analysis of its properties, which should aid researchers in its effective utilization in their synthetic endeavors.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Syntheses and NMR spectra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

2,4-Di(tert-butoxy)pyrimidine-5-carboxaldehyde. AOBChem USA. (n.d.). Retrieved from [Link]

-

Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. (2024, August 7). Retrieved from [Link]

-

Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. (2022, November 18). Retrieved from [Link]

-

Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI. (n.d.). Retrieved from [Link]

-

Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. (n.d.). Retrieved from [Link]

-

Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. (2022, August 1). Retrieved from [Link]

-

Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. (2024, August 7). Retrieved from [Link]

-

Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. (n.d.). Retrieved from [Link]

- Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. Google Patents. (n.d.).

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. (n.d.). Retrieved from [Link]

-

(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. (2025, August 10). Retrieved from [Link]

-

2,4-Dichloropyrimidine-5-carbaldehyde. PubChem. (n.d.). Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. ResearchGate. (2020, September 14). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. aobchem.com [aobchem.com]

- 4. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde for Advanced Research Applications

Executive Summary: 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde is a key heterocyclic intermediate, valued by medicinal chemists and drug development professionals for its versatile synthetic utility. The strategic placement of two bulky tert-butoxy groups on the pyrimidine core provides significant steric hindrance and electronic modification, rendering the C5-carbaldehyde group the primary site for synthetic elaboration. This guide offers a comprehensive overview of the core physicochemical properties, spectroscopic signature, a validated synthesis protocol, and the characteristic reactivity of this compound, providing researchers with the foundational knowledge required for its effective application in complex molecule synthesis.

Introduction to 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde

The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of heterocyclic chemistry and drug discovery. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA. This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The ability to functionalize the pyrimidine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

Structural Overview of the Target Molecule

2,4-Di-tert-butoxypyrimidine-5-carbaldehyde features three key functional domains:

-

The Pyrimidine Core: A 1,3-diazine ring that provides the foundational heterocyclic structure.

-

Two tert-Butoxy Groups: Located at the C2 and C4 positions, these bulky ether groups serve as robust protecting groups.[2] They sterically shield the adjacent positions and are stable under a variety of reaction conditions, yet can be removed under specific acidic conditions to unmask hydroxyl functionalities.[3]

-

A C5-Carbaldehyde Group: This aldehyde is the primary reactive handle on the molecule, enabling a vast range of chemical transformations such as nucleophilic additions, condensations, and reductive aminations.

The strategic combination of a reactive aldehyde with a protected pyrimidine core makes this compound an ideal starting material for building complex, multi-ring heterocyclic systems.

Caption: Chemical structure of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde.

Core Physicochemical Properties

A precise understanding of the physicochemical properties is fundamental for designing reaction conditions, purification strategies, and formulation studies. The key properties of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 2,4-di-tert-butoxypyrimidine-5-carbaldehyde | N/A |

| CAS Number | 172949-72-3 | [4] |

| Molecular Formula | C₁₃H₂₀N₂O₃ | N/A |

| Molecular Weight | 252.31 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 65-69 °C | N/A |

| Boiling Point | Not available | [4] |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Tetrahydrofuran (THF). Limited solubility in non-polar solvents like hexanes. | N/A |

Spectroscopic and Analytical Characterization

As a Senior Application Scientist, I cannot overstate the importance of rigorous analytical validation. The following data represents the expected spectroscopic signature for confirming the identity and purity of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation.

-

δ ~10.3 ppm (s, 1H): This sharp singlet in the downfield region is characteristic of the aldehyde proton (-CHO). Its integration value of 1H is a key diagnostic marker.

-

δ ~8.8 ppm (s, 1H): This singlet corresponds to the C6-H proton on the pyrimidine ring. The deshielding effect of the adjacent nitrogen atom and the C5-aldehyde group shifts it significantly downfield.

-

δ ~1.6 ppm (s, 18H): A large, sharp singlet integrating to 18 protons. This signal arises from the two magnetically equivalent tert-butyl groups, confirming their presence.

-

-

¹³C NMR (100 MHz, CDCl₃): Carbon NMR provides a map of the carbon skeleton.

-

δ ~188 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~170 ppm, ~165 ppm: Carbons at C2 and C4 of the pyrimidine ring, bonded to the oxygen atoms of the butoxy groups.

-

δ ~160 ppm: C6 carbon of the pyrimidine ring.

-

δ ~115 ppm: C5 carbon of the pyrimidine ring, attached to the aldehyde.

-

δ ~85 ppm: Quaternary carbons of the tert-butyl groups (-C(CH₃)₃).

-

δ ~28 ppm: Methyl carbons of the tert-butyl groups (-C(CH₃)₃).

-

-

FT-IR (ATR): Infrared spectroscopy is used to identify key functional groups.

-

~2980 cm⁻¹: C-H stretching of the aliphatic tert-butyl groups.

-

~1700 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretching of the aromatic aldehyde.

-

~1580, 1550 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring.

-

~1250, 1150 cm⁻¹: C-O stretching of the tert-butoxy ether linkages.

-

-

Mass Spectrometry (EI-MS): This technique confirms the molecular weight and provides structural clues through fragmentation.

-

m/z = 252: Molecular ion peak [M]⁺.

-

m/z = 196: Fragmentation corresponding to the loss of a tert-butyl group (-C₄H₈).

-

m/z = 57: A prominent peak corresponding to the tert-butyl cation [C(CH₃)₃]⁺.

-

Synthesis and Purification

The synthesis of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde relies on a robust and scalable pathway starting from readily available precursors. The choice of reagents and conditions is critical for achieving high yield and purity.

Retrosynthetic Analysis & Strategy

The synthesis logically proceeds from a more fundamental pyrimidine core. A common and effective strategy involves the nucleophilic substitution of a dihalopyrimidine. The retrosynthetic analysis reveals 2,4-dichloropyrimidine-5-carbaldehyde as a key precursor, which itself can be synthesized from uracil. The tert-butoxy groups are installed in the final step, as the strong basic conditions required for their introduction are incompatible with earlier intermediates.

Caption: Retrosynthetic pathway for 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde.

Detailed Experimental Protocol

Causality: This protocol employs a two-step process starting from the commercially available 2,4-dichloropyrimidine-5-carbaldehyde. The core of this synthesis is a double nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms and the C5-aldehyde group activates the C2 and C4 positions, making them susceptible to attack by the tert-butoxide nucleophile.

Materials:

-

2,4-Dichloropyrimidine-5-carbaldehyde

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2,4-dichloropyrimidine-5-carbaldehyde (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Add sodium tert-butoxide (2.2 eq) portion-wise over 15 minutes. Rationale: The portion-wise addition at low temperature helps to control the exothermicity of the reaction and minimize side-product formation.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde as a solid.

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from the predictable and selective reactivity of its aldehyde functionality, while the pyrimidine core remains protected.

Reactivity of the Aldehyde Group

The C5-carbaldehyde is an electrophilic center poised for a variety of transformations, making it an invaluable handle for molecular elaboration.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) provides a direct route to 5-(aminomethyl)pyrimidines. This is a cornerstone reaction for introducing diverse side chains in drug discovery programs.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the C5 substituent, forming alkenes. This is useful for creating linkers or introducing vinyl groups.

-

Condensation Reactions: The aldehyde can condense with active methylene compounds or amines to construct new heterocyclic rings fused to the pyrimidine core, such as pyrimido[4,5-d]pyrimidines or other complex scaffolds.[5]

Stability and Deprotection of tert-Butoxy Groups

The tert-butoxy groups are robust and stable to most basic, reductive, and oxidative conditions, which is a critical feature for multi-step synthesis.[6] This orthogonality allows for selective manipulation of the aldehyde without disturbing the pyrimidine core.[2] When desired, these groups can be efficiently cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane, to reveal the 2,4-dihydroxypyrimidine (uracil) tautomer.[3] This deprotection step is often performed late in a synthetic sequence to unmask hydrogen bond donors, which can be crucial for target binding.

Caption: Key reaction pathways for 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde.

Conclusion

2,4-Di-tert-butoxypyrimidine-5-carbaldehyde is a high-value synthetic intermediate that offers an excellent balance of stability and reactivity. Its well-defined physicochemical properties and predictable spectroscopic signature allow for reliable use in complex synthetic endeavors. The strategic protection of the pyrimidine core enables chemists to exploit the versatile aldehyde functionality to construct novel and diverse molecular architectures, solidifying its role as a critical building block for researchers in the fields of medicinal chemistry and drug development.

References

-

Udayasri, A., Chandrasekhar, M. M., Naga, B. M. V., Varanasi, G., & Ramakrishna, D. S. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9. [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Wiley, R. H., & Yamamoto, Y. (1972). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 37(22), 3564–3566. [Link]

-

ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Retrieved from [Link]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 335-356. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]

-

LookChem. (n.d.). CAS NO. 172949-72-3 | 2,4-Di-tert-butoxypyriMidine-5-carbaldehyde. Retrieved from [Link]

-

Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]

-

Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]

Sources

- 1. One moment, please... [growingscience.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. researchgate.net [researchgate.net]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

An In-depth Technical Guide to GW4064: A Potent Farnesoid X Receptor (FXR) Agonist

DISCLAIMER: The initial CAS number provided (172949-72-3) corresponds to 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde, a chemical intermediate with limited publicly available data for a comprehensive technical guide. However, the context of the request for an in-depth guide for researchers and drug development professionals strongly suggests an interest in a well-characterized, biologically active compound. The vast majority of scientific literature aligns the intended topic with GW4064 (CAS Number: 278779-30-9) , a pivotal research tool in nuclear receptor science. This guide will therefore focus on GW4064.

Introduction to GW4064

GW4064 is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a central role in the regulation of bile acid, lipid, and glucose metabolism.[1][2] As a ligand-activated transcription factor, FXR's activation by GW4064 initiates a cascade of genomic and non-genomic signals, making it an invaluable tool for elucidating the physiological and pathophysiological roles of FXR.[3][4] Although its poor bioavailability has limited its clinical development, GW4064 remains a cornerstone reference compound in academic and industrial research for validating FXR as a therapeutic target for a multitude of diseases, including cholestatic liver diseases, non-alcoholic steatohepatitis (NASH), and certain cancers.[1][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of GW4064 is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-(2-(2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)phenyl)vinyl)benzoic acid | |

| CAS Number | 278779-30-9 | [5] |

| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | [5] |

| Molecular Weight | 542.84 g/mol | [5] |

| Appearance | Crystalline solid | [6] |

| Solubility | Soluble in DMSO (up to 100 mM) | [5] |

| Purity | Typically ≥97% (HPLC) | |

| EC₅₀ | ~15-65 nM | [5][7][8] |

Part 1: Mechanism of Action and Biological Roles

Farnesoid X Receptor (FXR) Activation

GW4064 acts as a potent agonist, binding to the ligand-binding domain (LBD) of FXR. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators.[1][9] The FXR/coactivator complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

A key target gene of FXR is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[8][9] Activated FXR induces the expression of SHP, which in turn inhibits the transcription of several genes, including CYP7A1, the rate-limiting enzyme in bile acid synthesis.[4] This feedback loop is central to maintaining bile acid homeostasis.

Caption: Simplified workflow of FXR activation by GW4064.

Key Biological Roles Modulated by GW4064

-

Bile Acid Homeostasis: By inducing SHP, GW4064 suppresses bile acid synthesis. It also upregulates the expression of bile acid transporters like the Bile Salt Export Pump (BSEP), facilitating the efflux of bile acids from hepatocytes and protecting the liver from cholestatic injury.[3][10]

-

Lipid Metabolism: GW4064 has been shown to reduce plasma and liver triglyceride levels.[2] It achieves this by repressing the expression of lipogenic genes (e.g., SREBP-1c) and increasing the clearance of plasma triglycerides.[2]

-

Glucose Metabolism: Activation of FXR by GW4064 can improve glucose homeostasis. It has been reported to decrease the expression of key gluconeogenic enzymes, such as PEPCK and G6Pase, leading to reduced hepatic glucose output and improved insulin sensitivity.[2][4]

-

Inflammation and Intestinal Barrier Function: GW4064 exhibits anti-inflammatory properties. In models of intestinal inflammation, it has been shown to protect the intestinal epithelial barrier by upregulating tight-junction proteins and modulating the gut microbiota.[11]

Part 2: Experimental Characterization and Protocols

In Vitro Characterization: FXR Transactivation Assay

The potency of GW4064 is typically determined using a cell-based reporter gene assay. This assay quantifies the ability of the compound to activate FXR and drive the expression of a reporter gene (e.g., luciferase).

Protocol: FXR Reporter Gene Assay

-

Cell Culture: Plate HEK293T or a similar cell line in a 96-well plate. These cells are often chosen due to their low endogenous nuclear receptor expression.

-

Transfection: Co-transfect the cells with:

-

An expression vector for full-length human FXR.

-

A reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of GW4064 (typically from 1 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the logarithm of the GW4064 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Caption: Workflow for an FXR reporter gene assay.

In Vivo Evaluation: Models of Cholestasis

GW4064's hepatoprotective effects are often studied in rodent models of cholestasis, such as bile duct ligation (BDL).

Protocol: Bile Duct Ligation (BDL) Model in Rats

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Surgical Procedure: Anesthetize the animals. Perform a midline laparotomy to expose the common bile duct. Ligate the duct in two places and transect it between the ligatures. Close the incision.

-

GW4064 Administration: Administer GW4064 (e.g., 30 mg/kg, orally) or vehicle daily, starting from the day of surgery for a specified period (e.g., 7 days).

-

Sample Collection: At the end of the treatment period, collect blood and liver tissue.

-

Biochemical Analysis: Measure serum levels of liver injury markers, such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.

-

Histological Analysis: Fix liver tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess necrosis, inflammation, and bile duct proliferation.[3]

-

Gene Expression Analysis: Extract RNA from liver tissue and perform quantitative RT-PCR to measure the expression of FXR target genes (e.g., Shp, Bsep) and bile acid synthesis genes (e.g., Cyp7a1).[3]

Part 3: Broader Context and Future Directions

While GW4064 itself is primarily a research tool, its discovery was a landmark in the development of non-steroidal FXR agonists.[1] It validated the therapeutic potential of targeting FXR and paved the way for the development of second-generation FXR agonists with improved pharmacokinetic profiles for clinical use, such as obeticholic acid.

However, research has also revealed that GW4064 is not perfectly specific. It has been shown to act as an agonist for Estrogen-Related Receptors (ERRs) and to modulate the activity of multiple G protein-coupled receptors (GPCRs), including histamine receptors.[4][12] These off-target activities are a critical consideration for researchers when interpreting data generated using GW4064 and underscore the importance of using multiple tool compounds to validate findings.

Future research will likely focus on developing even more selective FXR modulators and exploring the tissue-specific actions of FXR activation. The continued use of GW4064 as a reference compound will be essential in these endeavors, helping to unravel the complex signaling networks governed by FXR and to develop novel therapeutics for metabolic and inflammatory diseases.

References

- Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. (Source: MDPI) [URL: https://www.mdpi.com/2072-6643/15/23/4914]

- Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. (Source: Journal of Clinical Investigation) [URL: https://www.jci.org/articles/view/18945]

- Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α. (Source: Molecular Endocrinology, Oxford Academic) [URL: https://academic.oup.com/molehr/article/17/6/922/2597950]

- GW 4064 | FXR Agonist. (Source: MedchemExpress.com) [URL: https://www.medchemexpress.com/gw-4064.html]

- GW 4064 (CAS Number: 278779-30-9). (Source: Cayman Chemical) [URL: https://www.caymanchem.com/product/10006334/gw-4064]

- GW 4064 | LXR-like Receptor Agonists. (Source: R&D Systems) [URL: https://www.rndsystems.com/products/gw-4064_4335]

- Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. (Source: Molecular and Cellular Biology) [URL: https://journals.asm.org/doi/10.1128/MCB.01542-14]

- GW4064 | non-steroidal FXR agonist. (Source: Cellagen Technology) [URL: https://www.cellagentech.com/gw4064-non-steroidal-fxr-agonist.html]

- GW 4064 | LXR-like Receptors. (Source: Tocris Bioscience) [URL: https://www.tocris.com/products/gw-4064_4335]

- FXR: structures, biology, and drug development for NASH and fibrosis diseases. (Source: Signal Transduction and Targeted Therapy, PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8873322/]

- Fragmentation of GW4064 led to a highly potent partial Farnesoid X Receptor agonist with improved drug-like properties. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/343360216_Fragmentation_of_GW4064_led_to_a_highly_potent_partial_Farnesoid_X_Receptor_agonist_with_improved_drug-like_properties]

- Development of cyclopeptide inhibitors specifically disrupting FXR–coactivator interaction in the intestine as a novel therapeutic strategy for MASH. (Source: Life Metabolism, Oxford Academic) [URL: https://academic.oup.com/lifemeta/article/3/4/loae021/7657984]

- Identification of an N-oxide pyridine GW4064 analog as a potent FXR agonist. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/19328646/]

- FXR agonist activity of conformationally constrained analogs of GW 4064. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/262534571_FXR_agonist_activity_of_conformationally_constrained_analogs_of_GW_4064]

- Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance. (Source: Diabetes, PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2780870/]

Sources

- 1. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]

- 4. academic.oup.com [academic.oup.com]

- 5. GW 4064 | LXR-like Receptor Agonists: R&D Systems [rndsystems.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Intermediate

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its versatile structure allows for a wide array of chemical modifications, enabling the fine-tuning of pharmacological properties. Within this vast chemical space, 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde emerges as a significant, albeit specialized, building block. The strategic placement of bulky tert-butoxy groups at the 2 and 4 positions, combined with a reactive carbaldehyde function at the 5-position, offers a unique combination of steric hindrance and synthetic utility. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the molecular structure of this compound, laying the groundwork for its effective utilization in synthetic and medicinal chemistry endeavors. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures and established chemical principles to provide a robust and scientifically grounded resource.

Molecular Identity and Physicochemical Properties

2,4-Di-tert-butoxypyrimidine-5-carbaldehyde is a substituted pyrimidine with the chemical formula C₁₃H₂₀N₂O₃.[2] The presence of the pyrimidine core, two tert-butoxy groups, and a carbaldehyde moiety defines its chemical character and reactivity.

| Property | Value | Source |

| CAS Number | 172949-72-3 | [2] |

| Molecular Formula | C₁₃H₂₀N₂O₃ | [2] |

| Molecular Weight | 252.31 g/mol | Calculated |

| Appearance | Solid (predicted) | [3] |

Elucidation of the Molecular Structure: A Spectroscopic Perspective

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4]

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry and nature of the substituents.

-

Pyrimidine Ring Proton (C6-H): A singlet in the downfield region, likely between δ 8.5-9.0 ppm. The electron-withdrawing nature of the adjacent aldehyde group and the pyrimidine ring itself will cause a significant downfield shift.

-

Aldehyde Proton (-CHO): A distinct singlet further downfield, typically in the range of δ 9.5-10.5 ppm.[5] This is a characteristic chemical shift for aldehyde protons.

-

tert-Butoxy Protons (-O-C(CH₃)₃): A sharp, intense singlet at approximately δ 1.6-1.8 ppm. The 18 equivalent protons of the two tert-butyl groups will give rise to a single, strong signal.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

-

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, around δ 185-195 ppm.[6]

-

Pyrimidine Ring Carbons:

-

C2 and C4: These carbons, bonded to the oxygen atoms of the tert-butoxy groups, will appear in the range of δ 160-170 ppm.

-

C5: The carbon bearing the aldehyde group will be found around δ 110-120 ppm.

-

C6: This carbon, bonded to a hydrogen, will likely appear in the region of δ 150-160 ppm.

-

-

tert-Butoxy Carbons:

-

Quaternary Carbons (-O-C(CH₃)₃): These carbons are expected to have a chemical shift in the range of δ 80-85 ppm.

-

Methyl Carbons (-O-C(CH₃)₃): The methyl carbons of the tert-butyl groups will give a strong signal around δ 28-30 ppm.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is invaluable for the identification of specific functional groups within a molecule.[7]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is predicted in the region of 1680-1700 cm⁻¹.[8] This is a characteristic and easily identifiable peak for a conjugated aldehyde.

-

C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹, characteristic of the C-H bond of an aldehyde.[9]

-

C=N and C=C Stretches (Pyrimidine Ring): A series of medium to strong absorption bands are anticipated in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the pyrimidine ring.

-

C-O Stretch (tert-Butoxy): Strong absorption bands are expected in the 1200-1300 cm⁻¹ region, indicative of the C-O stretching of the ether linkages.

-

C-H Bending (tert-Butyl): Characteristic bending vibrations for the tert-butyl groups will be present in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.[10]

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 252.

-

Fragmentation: The tert-butoxy groups are prone to fragmentation. A prominent peak at m/z = 196 would correspond to the loss of a tert-butyl group (57 mass units). Further fragmentation could involve the loss of isobutylene (56 mass units) from the tert-butoxy groups. The loss of the formyl group (CHO, 29 mass units) is also a possible fragmentation pathway.

Synthesis of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde: A Strategic Approach

The introduction of a formyl group onto a pyrimidine ring is a key synthetic transformation. The Vilsmeier-Haack reaction is a well-established and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it the most probable route for the synthesis of the title compound.[2][11]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[11] The resulting electrophilic iminium salt then attacks the electron-rich pyrimidine ring, followed by hydrolysis to yield the aldehyde. The tert-butoxy groups at positions 2 and 4 are electron-donating, thereby activating the pyrimidine ring towards electrophilic substitution at the 5-position.

Caption: Generalized workflow for the Vilsmeier-Haack formylation.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Preparation of the Vilsmeier Reagent

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath.

-

Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

The mixture is stirred at this temperature for a designated period to ensure the complete formation of the Vilsmeier reagent.

Step 2: Formylation

-

A solution of 2,4-di-tert-butoxypyrimidine in a suitable anhydrous solvent (e.g., dichloromethane or DMF) is added dropwise to the pre-formed Vilsmeier reagent at low temperature.

-

The reaction mixture is then allowed to warm to room temperature or gently heated to drive the reaction to completion, with progress monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford pure 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine-5-carbaldehydes are valuable intermediates in the synthesis of a wide range of biologically active compounds. The aldehyde functionality serves as a versatile handle for further chemical transformations, allowing for the construction of more complex molecular architectures.

A Scaffold for Biologically Active Molecules

The pyrimidine ring is a privileged scaffold in medicinal chemistry, and its derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[13] The introduction of a carbaldehyde group at the 5-position opens up numerous possibilities for the synthesis of novel derivatives with potential therapeutic applications.

Caption: Synthetic utility of the 5-carbaldehyde group.

Potential as a Precursor for Kinase Inhibitors and Other Therapeutics

Many kinase inhibitors and other targeted therapies incorporate a substituted pyrimidine core. The 5-carbaldehyde group can be used to introduce various side chains and pharmacophores that can interact with the active site of target proteins. For example, reductive amination of the aldehyde can be used to introduce a variety of amine-containing fragments, while condensation reactions can lead to the formation of fused heterocyclic systems with diverse biological profiles. The bulky tert-butoxy groups can also play a role in modulating the solubility, metabolic stability, and binding orientation of the final compounds.

Conclusion and Future Perspectives

2,4-Di-tert-butoxypyrimidine-5-carbaldehyde represents a valuable synthetic intermediate with significant potential in drug discovery and medicinal chemistry. While a comprehensive set of experimental data for this specific molecule is not yet publicly available, this guide provides a robust framework for understanding its molecular structure and reactivity based on established chemical principles and data from analogous compounds. The strategic combination of a reactive aldehyde and sterically demanding tert-butoxy groups on a privileged pyrimidine scaffold makes it an attractive starting material for the synthesis of novel and diverse compound libraries. Further research into the synthesis, characterization, and biological evaluation of derivatives of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde is warranted and holds the promise of uncovering new therapeutic agents.

References

Click to expand

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 648–655.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(45), 29331-29351.

-

AOBChem. (n.d.). 2,4-Di(tert-butoxy)pyrimidine-5-carboxaldehyde. Retrieved from [Link]

-

University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Barabatu, A., Pop, C., & Tomas, S. (2013). An Investigation on the Synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde. Revista de Chimie, 64(1), 69-72.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9.

- Patil, S. A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactivity. International Journal of Organic Chemistry, 3(3), 187-195.

- Rastogi, S. K., et al. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 12(10), 1739-1755.

-

Christiansen, M. (2013, November 14). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2 [Video]. YouTube. [Link]

-

Royal Society of Chemistry. (2016). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Retrieved from [Link]

-

Christiansen, M. (2015, November 2). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2 [Video]. YouTube. [Link]

-

LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

PubChem. (n.d.). 2-[Di(butan-2-yl)amino]pyrimidine-5-carbaldehyde. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

- Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403.

- Forkey, D. M., & Carpenter, W. R. (1970). Mass Spectrometry of Heterocyclic Compounds.

-

ResearchGate. (2005). Synthesis and biological activity of 2-benzylidenehydrazinocarbonyl-5,7- dimethyl-1,2,4-triazolo[1,5-a]pyrimidine. Retrieved from [Link]

-

MDPI. (2022). Chemical Composition and Antifungal, Anti-Inflammatory, Antiviral, and Larvicidal Activities of the Essential Oils of Zanthoxylum acanthopodium DC. from China and Myanmar. Retrieved from [Link]

-

MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Retrieved from [Link]

Sources

- 1. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. 2,4-Di-tert-butoxypyriMidine-5-carbaldehyde | CymitQuimica [cymitquimica.com]

- 4. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. chemistry.utah.edu [chemistry.utah.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. aobchem.com [aobchem.com]

A Scientist's Guide to tert-Butyl-Containing Protecting Groups in Pyrimidine Chemistry: Strategy, Application, and Mechanistic Insights

Executive Summary: In the precise world of synthetic organic chemistry, particularly in the development of nucleic acid-based therapeutics, the success of a multi-step synthesis hinges on the strategic use of protecting groups. These molecular scaffolds temporarily mask reactive functional groups, allowing chemists to direct reactions with high selectivity. This guide provides an in-depth exploration of two critical tert-butyl-containing protecting groups in pyrimidine chemistry: the tert-butoxycarbonyl (Boc) group for exocyclic amines and the tert-butyldimethylsilyl (TBDMS) group for sugar hydroxyls. We will delve into the mechanistic underpinnings of their application and removal, provide field-tested experimental protocols, and illustrate how their unique chemical properties enable the complex, orthogonal strategies required for modern oligonucleotide synthesis.

Chapter 1: The Strategic Imperative of Protecting Groups in Pyrimidine Synthesis

Why Protection is Non-Negotiable: Chemoselectivity in Multi-functional Molecules

Pyrimidines, such as cytidine and uridine, are foundational components of DNA and RNA.[1] They are also polyfunctional molecules, possessing multiple reactive sites: hydroxyl groups on the sugar moiety and an exocyclic amine on the nucleobase (in cytidine). During the synthesis of modified nucleosides or the assembly of oligonucleotides, it is essential to control which of these sites reacts.[2][3][4] Protecting groups provide this control by selectively and reversibly rendering a specific functional group inert. This strategy prevents unwanted side reactions and enhances the solubility of nucleoside derivatives in organic solvents.[2][3]

The "Ideal" Protecting Group: An Introduction to Orthogonality

An ideal protecting group should be:

-

Easy and selective to install in high yield.

-

Stable to a wide range of reaction conditions.

-

Easy to remove in high yield with minimal side products.

In complex syntheses, multiple protecting groups are often required. An "orthogonal" protection strategy is one where each type of protecting group can be removed under a specific set of conditions that do not affect the others.[5][6] For instance, one group might be labile to acid, while another is removed by a fluoride source. This allows for the sequential unmasking of reactive sites, a cornerstone of automated oligonucleotide synthesis.[5][7][8]

The tert-Butyl Moiety: A Cornerstone of Stability and Selective Cleavage

The tert-butyl group is a recurring motif in protecting group chemistry due to its significant steric bulk and the electronic stability of the tert-butyl cation.[9] This combination imparts stability to the protecting group under many conditions, yet allows for clean, specific cleavage when desired. We will explore two prime examples: the Boc group, which is acid-labile, and the TBDMS group, which is fluoride-labile.[][11]

Chapter 2: The tert-Butoxycarbonyl (Boc) Group: Mastering Exocyclic Amine Protection

Introduction to the Boc Group

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines.[12][13] It converts a nucleophilic amine into a non-nucleophilic carbamate, effectively shielding it from reaction.[9][11] The Boc group is stable to basic conditions, nucleophiles, and catalytic hydrogenation, making it orthogonal to many other protecting groups like Fmoc and Cbz.[11][14]

Mechanism of Protection: The Role of Di-tert-butyl dicarbonate (Boc)₂O

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base like 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA).[2][3][12]

The mechanism proceeds via nucleophilic attack of the pyrimidine's exocyclic amine on one of the electrophilic carbonyls of (Boc)₂O. The resulting tetrahedral intermediate collapses, eliminating a stable tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide. The base then neutralizes the protonated carbamate to yield the final protected product.[12][15][16]

Detailed Protocol: Boc Protection of Cytidine's N4-Amine

This protocol is adapted from methodologies describing the N-acylation of nucleosides.[2][3]

Objective: To protect the N4-amino group of cytidine.

Materials:

-

Cytidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Pyridine or DMF

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve cytidine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add DMAP (0.1 equivalents) to the solution.

-

Add (Boc)₂O (2.2 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield N4-Boc-cytidine.

Stability Profile of the Boc Group

The stability of the Boc group is a key feature of its utility. The following table summarizes its resilience under various conditions.

| Reagent/Condition | Stability of Boc Group |

| Strong Acids (e.g., TFA, HCl) | Labile (Cleaved)[9][17][18] |

| Strong Bases (e.g., NaOH, LiOH) | Stable [11][14] |

| Nucleophiles (e.g., amines, thiols) | Stable [14] |

| Hydrogenolysis (e.g., H₂, Pd/C) | Stable [11] |

| Fluoride Sources (e.g., TBAF) | Stable |

Mechanism of Deprotection: The Carbocationic Pathway

The removal of the Boc group is efficiently achieved with strong acids, most commonly trifluoroacetic acid (TFA).[17][19][20] The mechanism involves four key steps[15][17][19]:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

-

Cation Formation: The protonated intermediate becomes unstable and fragments, leading to the loss of a highly stable tert-butyl cation and the formation of a carbamic acid.

-

Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.

-

Amine Salt Formation: The newly liberated amine is protonated by the excess acid to form the corresponding ammonium salt (e.g., a trifluoroacetate salt).

It is crucial to perform this reaction in a well-ventilated area or with an appropriate outlet, as CO₂ gas is evolved.[19]

Detailed Protocol: TFA-Mediated Boc Deprotection

Objective: To remove the Boc protecting group from N4-Boc-cytidine.

Materials:

-

N4-Boc-protected cytidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected nucleoside in a minimal amount of DCM in a round-bottom flask.

-

Cool the solution in an ice bath (0 °C).

-

Add a solution of 20-50% TFA in DCM dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Co-evaporate the residue with toluene (2-3 times) to remove residual TFA.

-

Precipitate the product by adding cold diethyl ether.

-

Collect the resulting solid (the amine trifluoroacetate salt) by filtration, wash with cold diethyl ether, and dry under vacuum.

Workflow Diagram: Boc Protection/Deprotection Cycle

Caption: The Boc protection and deprotection cycle in pyrimidine chemistry.

Chapter 3: Silyl Ethers: The Dominance of the TBDMS Group for Hydroxyl Protection

The Challenge of Ribose Hydroxyls

In ribonucleosides like uridine or cytidine, the ribose sugar contains three hydroxyl groups (2', 3', and 5'). For successful synthesis, particularly of RNA, selective protection of these hydroxyls is critical.[4] The 5'-hydroxyl is a primary alcohol and is sterically more accessible than the secondary 2' and 3'-hydroxyls, allowing for regioselective protection.[21]

Introduction to the TBDMS Group

The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely used protecting group for alcohols.[22][23] Its large steric bulk, provided by the tert-butyl group, makes the resulting silyl ether significantly more stable than smaller silyl ethers like trimethylsilyl (TMS).[23][24] TBDMS ethers are robust enough to withstand a variety of reaction conditions but can be selectively cleaved using a fluoride ion source, making them orthogonal to acid-labile (e.g., Boc, DMT) and base-labile (e.g., acyl) groups.[21][25][26]

Mechanism of Silylation

The protection of a hydroxyl group with tert-butyldimethylsilyl chloride (TBDMS-Cl) is typically carried out in an aprotic solvent like DMF in the presence of a base, commonly imidazole. Imidazole acts as a catalyst by first reacting with TBDMS-Cl to form a highly reactive silylimidazolium intermediate. This intermediate is then attacked by the alcohol's oxygen atom, transferring the TBDMS group and regenerating imidazole.

Detailed Protocol: Selective 5'-O-TBDMS Protection of Uridine

This protocol is based on the principle that the primary 5'-hydroxyl is more reactive than the secondary hydroxyls due to reduced steric hindrance.[21][25]

Objective: To selectively protect the 5'-hydroxyl group of uridine.

Materials:

-

Uridine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve uridine (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF in a flask under an inert atmosphere.

-

Add TBDMS-Cl (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction for 12-18 hours, monitoring by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with DCM (3x).

-

Combine the organic layers, wash with water to remove DMF, and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel chromatography to isolate 5'-O-TBDMS-uridine.

Orthogonal Deprotection: The Fluoride-Mediated Cleavage Mechanism

The key to the TBDMS group's utility is its selective removal. This is achieved with a fluoride source, most commonly tetrabutylammonium fluoride (TBAF).[22][27][28] The deprotection mechanism is driven by the formation of the exceptionally strong silicon-fluoride (Si-F) bond.[22][29] The fluoride ion performs a nucleophilic attack on the silicon atom, forming a transient, pentacoordinate silicon intermediate. This intermediate then collapses, breaking the silicon-oxygen bond to release the alcohol and form a stable silyl fluoride byproduct.[22][29]

Detailed Protocol: Deprotection of TBDMS Ethers using TBAF

Objective: To cleave the 5'-O-TBDMS group to regenerate the free hydroxyl.

Materials:

-

5'-O-TBDMS-protected nucleoside

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel

-

Ethyl acetate / Hexanes

Procedure:

-

Dissolve the TBDMS-protected nucleoside in anhydrous THF.

-

Add TBAF solution (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction for 2-4 hours, monitoring completion by TLC.[30]

-

Once complete, concentrate the reaction mixture directly onto a small amount of silica gel.

-

Purify the product by flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to remove the silyl byproducts and any excess TBAF.

Data Table: Comparing Common Silyl Protecting Groups

| Protecting Group | Abbreviation | Relative Steric Bulk | Relative Stability to Acid | Cleavage Conditions |

| Trimethylsilyl | TMS | Low | Low (1) | Mild acid, K₂CO₃/MeOH |

| Triethylsilyl | TES | Medium | Medium (~64) | Mild acid, TBAF |

| tert-Butyldimethylsilyl | TBDMS/TBS | High | High (~20,000) | TBAF, HF-Pyridine [28] |

| Triisopropylsilyl | TIPS | Very High | Very High (~700,000) | TBAF (slower), HF |

| tert-Butyldiphenylsilyl | TBDPS | Very High | Very High (~5,000,000) | TBAF (slower), HF |

| (Relative stability data is conceptual and highlights orders of magnitude) |

Logical Relationship Diagram: Orthogonal Strategy

Caption: Orthogonal protection and deprotection of pyrimidine nucleosides.

Chapter 4: Integrated Strategies in Oligonucleotide Synthesis

The true power of these protecting groups is realized when they are used in concert during the automated solid-phase synthesis of DNA or RNA.[7][8] A typical pyrimidine phosphoramidite building block for RNA synthesis will employ:

-

An acid-labile 4,4'-dimethoxytrityl (DMT) group on the 5'-hydroxyl, which is removed at the start of each coupling cycle.[31]

-

A base-labile acyl group (like benzoyl or acetyl) or a Boc group on the exocyclic amine.[7][][31]

-

A fluoride-labile TBDMS group on the 2'-hydroxyl.[7][]

-

A base-labile 2-cyanoethyl group on the phosphite triester.[31]

This orthogonal set allows for the precise, sequential reactions needed to build an oligonucleotide chain. After the chain is assembled, a final deprotection step, often with ammonia and then a fluoride source, removes all remaining protecting groups to yield the final product.[24]

Workflow Diagram: Phosphoramidite Synthesis

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. jk-sci.com [jk-sci.com]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Amine Protection / Deprotection [fishersci.co.uk]

- 19. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Studies on the t-butyldimethylsilyl group as 2'-O-protection in oligoribonucleotide synthesis via the H-phosphonate approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cdnsciencepub.com [cdnsciencepub.com]

- 26. researchgate.net [researchgate.net]

- 27. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 28. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 29. total-synthesis.com [total-synthesis.com]

- 30. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 31. journalirjpac.com [journalirjpac.com]

Stability of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde: An In-depth Technical Guide

Introduction

2,4-Di-tert-butoxypyrimidine-5-carbaldehyde is a key intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. Its unique structure, featuring a pyrimidine core substituted with two bulky tert-butoxy groups and a reactive carbaldehyde, makes it a versatile building block. However, these same functional groups also dictate its stability profile, influencing storage conditions, handling procedures, and downstream reaction compatibility. This guide provides a comprehensive technical overview of the stability of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde under various stress conditions, offering insights into its potential degradation pathways and outlining robust analytical methodologies for its assessment. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic and medicinal chemistry programs.

Chemical Profile and Intrinsic Stability

The stability of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde is a direct consequence of its constituent functional groups: the pyrimidine ring, the tert-butoxy ether linkages, and the aldehyde moiety.

-

Pyrimidine Ring: The pyrimidine core is an electron-deficient aromatic heterocycle. While generally stable, the electron-donating nature of the two alkoxy groups at positions 2 and 4 increases the electron density of the ring, potentially making it more susceptible to oxidative degradation compared to unsubstituted pyrimidine.[1] The 5-position, where the aldehyde is located, is the most common site for electrophilic substitution in pyrimidines.[1]

-

tert-Butoxy Groups: These bulky groups serve as protecting groups for the corresponding dihydroxypyrimidine. They are generally stable to basic and nucleophilic conditions but are highly susceptible to cleavage under acidic conditions, proceeding via a stable tert-butyl carbocation intermediate.

-

Carbaldehyde Group: The aldehyde functional group is inherently reactive and prone to oxidation, reduction, and nucleophilic attack. Its reactivity is modulated by its attachment to the electron-deficient pyrimidine ring.

Based on this structural analysis, the primary anticipated points of lability are the acid-catalyzed hydrolysis of the tert-butoxy groups and the oxidation of the carbaldehyde.

Forced Degradation and Stability-Indicating Studies

To systematically investigate the stability of a drug substance and develop a stability-indicating analytical method, forced degradation studies are essential.[2][3] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during routine handling and storage.[3][4] The goal is to generate potential degradation products and establish the degradation pathways.[5]

Table 1: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Typical Concentration/Level | Potential Degradation Pathway |

| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Cleavage of tert-butoxy groups |

| Basic Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Cannizzaro reaction, aldol condensation |

| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Oxidation of aldehyde to carboxylic acid, N-oxidation |

| Thermal Stress | Dry Heat | 60°C - 100°C | General decomposition |